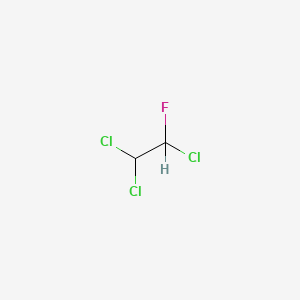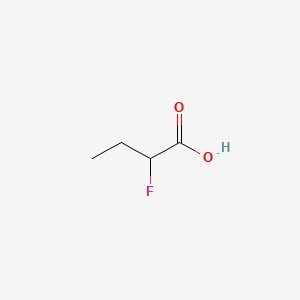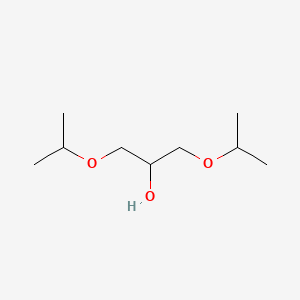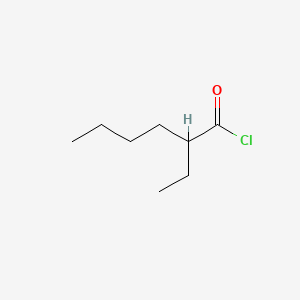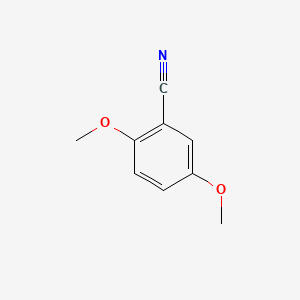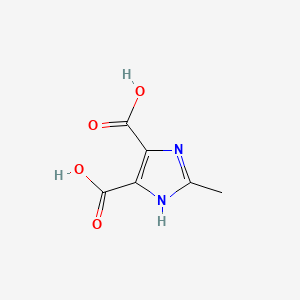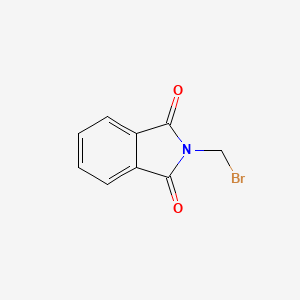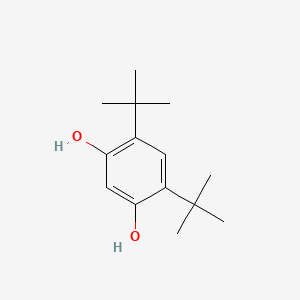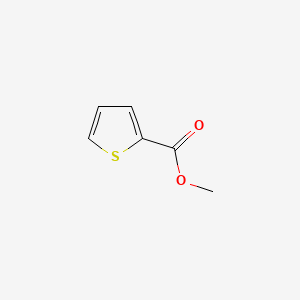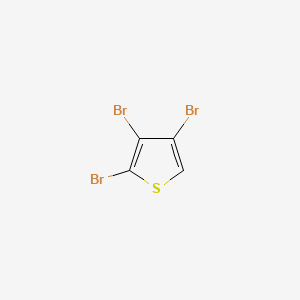
2,3,4-Tribromothiophene
Übersicht
Beschreibung
2,3,4-Tribromothiophene is a brominated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of three bromine atoms at the 2, 3, and 4 positions of the thiophene ring significantly alters its chemical reactivity and physical properties compared to the parent thiophene.
Synthesis Analysis
The synthesis of brominated thiophenes, including 2,3,4-tribromothiophene, often involves the direct bromination of thiophene or its derivatives. For instance, 3-bromothiophene can be synthesized from thiophene through bromination to give 2,3,5-tribromothiophene, followed by a reduction process . Another approach is the electrochemical reduction of 2,3,5-tribromothiophene to 3-bromothiophene, which can be carried out with high current efficiency using various cathodes . Additionally, 3,4-diaryl-2,5-dibromothiophenes can be synthesized by a one-pot reaction of 3,4-diaryl-2,5-dihydrothiophenes with Br2, which performs both oxidation and bromination .
Molecular Structure Analysis
The molecular structure of brominated thiophenes is characterized by the presence of heavy bromine atoms attached to the thiophene ring, which can influence the ring's planarity and electronic properties. For example, the solid-state structure of a related compound, 2,3,4,5-tetraferrocenylthiophene, shows that the substituents are not coplanar with the thiophene ring . X-ray crystallography can provide detailed insights into the molecular structure, as seen in the case of 3,4,5-triiodo-2-methylthiophene, where non-covalent interactions between iodine and sulfur atoms were observed .
Chemical Reactions Analysis
Brominated thiophenes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as metal-catalyzed cross-coupling, to yield a wide range of substituted thiophenes. For instance, 3,4-diaryl-2,5-dibromothiophenes can be used as building blocks for the preparation of 2,3,4,5-tetraarylthiophenes via Suzuki coupling . The synthesis of 3,4′-dibromo-2,2′-bithiophene through metal-catalyzed cross-coupling is another example of the chemical reactivity of brominated thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4-tribromothiophene are influenced by the electron-withdrawing nature of the bromine atoms. These heavy substituents can affect the compound's melting point, boiling point, solubility, and electronic properties. Electrochemical studies, such as cyclic voltammetry, can reveal the electron-transfer properties of brominated thiophenes, as demonstrated by the electrochemically reversible one-electron-transfer processes observed in the tetraferrocenylthiophene derivative . The presence of bromine also facilitates further functionalization through reactions like organoboration, as seen in the synthesis of a novel 4-methylene-3-borahomoadamantane .
Wissenschaftliche Forschungsanwendungen
1. Cross-Coupling Reactions
2,3,4-Tribromothiophene has significant applications in regioselective cross-coupling reactions. The Suzuki reaction of tetrabromothiophene with arylboronic acids provides a route to various derivatives of 2,3,4-tribromothiophene. These derivatives have potential use in organic synthesis and material science, as they allow for the formation of complex molecular structures with specific functional groups (Đặng Thanh Tùng et al., 2009).
2. Electrochemical Applications
The electrochemical reduction of 2,3,5-tribromothiophen to 3-bromothiophen demonstrates the potential of 2,3,4-tribromothiophene derivatives in electrochemistry. This process highlights the utility of these compounds in developing new electrochemical methods, possibly relevant to energy storage and conversion technologies (D. Pletcher & M. Razaq, 1980).
3. Synthesis of Bromothiophenes
2,3,4-Tribromothiophene is an important intermediate in the synthesis of other bromothiophenes. The transformation of thiophene to brominated derivatives through processes involving 2,3,4-tribromothiophene is crucial in the production of various brominated thiophenes, which have diverse applications in organic and pharmaceutical chemistry (Guo Hai, 2008).
4. Vibrational Spectra Analysis
The study of the vibrational spectra of 2,3,4-tribromothiophene and its derivatives provides insights into the molecular structure and dynamics of these compounds. This knowledge is essential in material science and molecular physics for understanding and designing materials with specific properties (G. Paliani et al., 1983).
5. Silylation Reactions
Silylation of bromothiophenes, including 2,3,4-tribromothiophene, under sonochemical conditions, has been studied. Such reactions are significant in the field of silicon-based organic synthesis, which is a rapidly growing area with applications in materials science, pharmaceuticals, and electronics (D. Bremner & S. Mitchell, 1999).
Safety And Hazards
2,3,4-Tribromothiophene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
2,3,4-tribromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3S/c5-2-1-8-4(7)3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQFDMBZUQHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185335 | |
| Record name | 2,3,4-Tribromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tribromothiophene | |
CAS RN |
3141-25-1 | |
| Record name | 2,3,4-Tribromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Tribromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Tribromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-tribromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



